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Audience: Researchers, scientists, and drug development professionals.

Introduction

The marcfortine alkaloids, isolated from Penicillium roqueforti, are a family of prenylated

indole alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing

molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have

made them compelling targets for total synthesis. While Marcfortine A is a prominent member

of this family, a de novo total synthesis has not been prominently reported in the scientific

literature, likely due to its relative abundance from natural sources. It has, however, been

utilized as a starting material for the synthesis of other complex alkaloids, such as

Paraherquamide A[1]. This document provides detailed synthetic protocols for the total

synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine

C. These syntheses showcase elegant strategies for the construction of the key structural

motifs of the marcfortine family.

Total Synthesis of (±)-Marcfortine B
The first total synthesis of (±)-Marcfortine B was accomplished by Trost and coworkers. The

key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane

(TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane core and a subsequent

intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane

ring system[2][3][4][5][6][7].
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Key Experimental Protocols
1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in

toluene is added a catalytic amount of palladium acetate and triisopropyl phosphite.

Conditions: The reaction mixture is refluxed.

Yield: This reaction proceeds cleanly to give the spirocyclic acid.

2. Intramolecular Michael Addition:

Reaction: The substrate, a tetrahydropyridine moiety appended to the spirocyclic core,

undergoes cyclization.

Conditions: The reaction proceeds quantitatively.

Stereoselectivity: A single isomer is generated, attributed to the shielding of the re face of the

Michael acceptor by the aromatic portion of the molecule[2].

3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie

fashion. This radical cyclizes onto the olefin.

Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.

Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine

B[2].
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Step No. Reaction
Reagents and
Conditions

Yield (%) Reference

1

Pd-Catalyzed

TMM

Cycloaddition

Pd(OAc)₂, P(Oi-

Pr)₃, Toluene,

reflux

Not specified [5]

2
Intramolecular

Michael Addition
Not specified Quantitative [2]

3
Radical

Cyclization

AIBN

(stoichiometric),

Bu₃SnH

(catalytic)

Not specified [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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